molecular formula C15H22N2 B1400085 1-(Piperidin-4-yl)-2,3,4,5-tetrahydro-1H-benzo[b]azepine CAS No. 1437486-43-5

1-(Piperidin-4-yl)-2,3,4,5-tetrahydro-1H-benzo[b]azepine

Cat. No.: B1400085
CAS No.: 1437486-43-5
M. Wt: 230.35 g/mol
InChI Key: VEXUJZJSMVZMMI-UHFFFAOYSA-N
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Description

1-(Piperidin-4-yl)-2,3,4,5-tetrahydro-1H-benzo[b]azepine is a heterocyclic compound that features both a piperidine and a benzoazepine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties. The presence of the piperidine ring, a common motif in many bioactive molecules, adds to its importance in drug design and synthesis .

Preparation Methods

The synthesis of 1-(Piperidin-4-yl)-2,3,4,5-tetrahydro-1H-benzo[b]azepine typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of a piperidine derivative with a suitable benzoazepine precursor can be catalyzed by palladium(II) acetate in the presence of a bidentate ligand and a base such as triethylamine . Industrial production methods often aim to optimize yield and purity, utilizing scalable reactions and efficient purification techniques .

Chemical Reactions Analysis

1-(Piperidin-4-yl)-2,3,4,5-tetrahydro-1H-benzo[b]azepine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones, while reduction could produce alcohols.

Mechanism of Action

The mechanism of action of 1-(Piperidin-4-yl)-2,3,4,5-tetrahydro-1H-benzo[b]azepine involves its interaction with specific molecular targets in the body. It may act on neurotransmitter receptors, modulating their activity and influencing signal transduction pathways. The exact pathways and targets can vary depending on the specific application and the structure of the compound .

Properties

IUPAC Name

1-piperidin-4-yl-2,3,4,5-tetrahydro-1-benzazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2/c1-2-7-15-13(5-1)6-3-4-12-17(15)14-8-10-16-11-9-14/h1-2,5,7,14,16H,3-4,6,8-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEXUJZJSMVZMMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C2=CC=CC=C2C1)C3CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(Piperidin-4-yl)-2,3,4,5-tetrahydro-1H-benzo[b]azepine
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1-(Piperidin-4-yl)-2,3,4,5-tetrahydro-1H-benzo[b]azepine
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1-(Piperidin-4-yl)-2,3,4,5-tetrahydro-1H-benzo[b]azepine
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1-(Piperidin-4-yl)-2,3,4,5-tetrahydro-1H-benzo[b]azepine
Reactant of Route 5
1-(Piperidin-4-yl)-2,3,4,5-tetrahydro-1H-benzo[b]azepine
Reactant of Route 6
1-(Piperidin-4-yl)-2,3,4,5-tetrahydro-1H-benzo[b]azepine

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